TRIS(CYCLOPENTADIENYL)LANTHANUM
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Overview
Description
TRIS(CYCLOPENTADIENYL)LANTHANUM: is an organometallic compound with the molecular formula La(C₅H₅)₃ . It consists of a lanthanum atom coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: TRIS(CYCLOPENTADIENYL)LANTHANUM can be synthesized by reacting lanthanum metal with cyclopentadiene. The reaction typically involves heating lanthanum metal with cyclopentadiene in an inert atmosphere to prevent oxidation. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of this compound(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle air-sensitive materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TRIS(CYCLOPENTADIENYL)LANTHANUM can undergo oxidation reactions, where the lanthanum center is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the lanthanum center is reduced to lower oxidation states.
Substitution: Substitution reactions involve the replacement of one or more cyclopentadienyl ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride are used.
Substitution: Various ligands, including phosphines and amines, can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lanthanum oxides, while substitution can produce a variety of lanthanum complexes .
Scientific Research Applications
Chemistry: TRIS(CYCLOPENTADIENYL)LANTHANUM is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and hydrogenation, due to its ability to activate small molecules .
Biology and Medicine: In the field of medicine, lanthanum complexes are explored for their potential use in radiotherapy and imaging. This compound can be used to prepare radiolabeled compounds for diagnostic and therapeutic purposes .
Industry: The compound is used in the production of advanced materials with unique optical, magnetic, and electronic properties. It is also employed in the manufacturing of high-performance polymers and other specialty chemicals .
Mechanism of Action
The mechanism of action of tris(cyclopentadienyl)lanthanum(III) involves the interaction of the lanthanum center with various substrates. The cyclopentadienyl ligands stabilize the lanthanum atom, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The specific molecular targets and pathways depend on the application and reaction conditions .
Comparison with Similar Compounds
- Tris(cyclopentadienyl)yttrium(III)
- Tris(cyclopentadienyl)cerium(III)
- Tris(cyclopentadienyl)neodymium(III)
Comparison: TRIS(CYCLOPENTADIENYL)LANTHANUM is unique due to its specific electronic configuration and reactivity. Compared to similar compounds, it exhibits distinct catalytic properties and stability. For example, tris(cyclopentadienyl)yttrium(III) and tris(cyclopentadienyl)cerium(III) have different reactivities and are used in different catalytic applications .
Properties
CAS No. |
1272-23-7 |
---|---|
Molecular Formula |
C15H15La |
Molecular Weight |
334.18 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
InChI Key |
DYPIGRVRIMDVFA-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[La+3] |
1272-23-7 | |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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